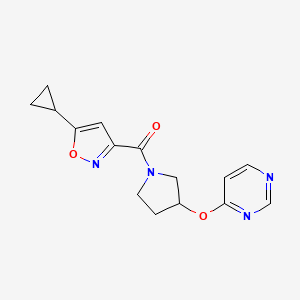

(5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Description

This compound features a central methanone bridge connecting two distinct heterocyclic moieties:

- Pyrrolidine ring: Functionalized at position 3 with a pyrimidin-4-yloxy group, which may facilitate hydrogen bonding or π-π stacking interactions in biological targets.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-15(12-7-13(22-18-12)10-1-2-10)19-6-4-11(8-19)21-14-3-5-16-9-17-14/h3,5,7,9-11H,1-2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVGBQCZASCWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl-substituted nitrile oxide, which reacts with an alkyne to form the isoxazole ring.

Synthesis of the Pyrimidinyl-oxy-pyrrolidine Moiety: This part of the molecule can be synthesized by reacting a pyrimidine derivative with a pyrrolidine derivative under appropriate conditions, often involving a base and a suitable solvent.

Coupling Reaction: The final step involves coupling the cyclopropylisoxazole ring with the pyrimidinyl-oxy-pyrrolidine moiety. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Oxo derivatives of the isoxazole ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Receptor Binding: The compound may bind to specific receptors, influencing biological pathways and providing insights into receptor-ligand interactions.

Medicine

Drug Development: Due to its potential biological activity, it can be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging techniques where its binding properties can be exploited.

Industry

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals due to its biological activity.

Mechanism of Action

The mechanism by which (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves:

Molecular Targets: It may target specific enzymes or receptors, inhibiting or activating them.

Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction pathways, by binding to key proteins and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2) and its derivatives prioritize fused pyrazole-pyrimidine cores. Unlike the target compound, these lack the isoxazole-pyrrolidine framework but share pyrimidine functionality. Key differences include:

- Bioactivity : Pyrazolopyrimidines are established kinase inhibitors (e.g., JAK/STAT pathways), whereas the target compound’s isoxazole-pyrrolidine system may target different binding pockets due to conformational flexibility .

- Synthetic Routes: Pyrazolopyrimidines often require multi-step cyclization, whereas the target compound’s methanone bridge might involve simpler acylation or coupling reactions.

Pyridine-Isoxazole Hybrids ()

The compound N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-5-prop-1-ynyl-pyrimidin-4-amine shares a cyclopropyl-substituted pyrazole but replaces the pyrrolidine with a pyrimidine-amine group. Key distinctions:

Methanone-Linked Derivatives

[5-(Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone ()

This compound features a dihydropyrazole-pyridine methanone structure. Comparisons include:

- Electron-Donating Groups : The indole moiety in this analog could enhance π-stacking, whereas the target’s pyrimidinyloxy group may prioritize hydrogen bonding .

- Solubility : The pyrrolidine in the target compound may confer better aqueous solubility than the hydrophobic indole-phenyl system.

Azo-Functionalized Methanones ()

Compound 10a ([4-Phenylazo-3,5-dimethylpyrazol-1-yl][2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone) highlights substituent effects:

Structural and Functional Analysis Table

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone , also known by its chemical structure , has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₄O₃ |

| Molecular Weight | 313.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The primary mechanism of action for this compound appears to be the inhibition of specific kinases, particularly those involved in cancer signaling pathways. Research indicates that it may act as an inhibitor of the RET kinase , which is critical in various cellular processes including proliferation and differentiation. RET is implicated in several cancers, making its inhibition a potential therapeutic strategy.

RET Kinase Inhibition

In a study by Mulligan (2014) , RET was identified as a key player in the development of certain tumors. The inhibition of RET can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound under discussion has shown promising results in preclinical models targeting RET-associated malignancies .

Anticancer Properties

Recent investigations have demonstrated that this compound exhibits significant anticancer activity:

- Cell Proliferation Inhibition : In vitro studies reported a dose-dependent decrease in cell viability in various cancer cell lines when treated with this compound.

- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells, evidenced by increased Annexin V staining.

- Mechanistic Studies : Western blot analyses revealed that treatment with the compound leads to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Neuroprotective Effects

Beyond its anticancer properties, some studies suggest that this compound may exhibit neuroprotective effects. It has been hypothesized that the isoxazole moiety contributes to these effects by modulating neuroinflammatory pathways .

Case Study 1: RET Inhibition in Thyroid Cancer

A clinical trial assessed the efficacy of a similar compound targeting RET in patients with thyroid cancer. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard therapies .

Case Study 2: Neuroprotection in Animal Models

Animal studies have shown that administration of this compound resulted in improved cognitive function and reduced markers of neurodegeneration after induced injury .

Q & A

Q. What are the key synthetic routes and intermediates for synthesizing (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Isoxazole formation : A [3+2] cycloaddition between an alkyne and nitrile oxide generates the 5-cyclopropylisoxazole core .

- Pyrimidine introduction : Nucleophilic substitution or coupling reactions attach the pyrimidin-4-yloxy group to the pyrrolidine ring .

- Final assembly : A methanone linkage connects the isoxazole and pyrrolidine-pyrimidine moieties via condensation reactions, often using coupling agents like EDCI or HOBt .

Key intermediates include 3-(pyrimidin-4-yloxy)pyrrolidine and 5-cyclopropylisoxazole-3-carboxylic acid derivatives.

Q. What analytical techniques are critical for characterizing this compound’s structure?

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly for the pyrrolidine and cyclopropyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, especially for the methanone bridge and heterocyclic alignment .

Q. Which biological targets or pathways are associated with this compound?

Preliminary studies suggest activity against:

- Kinases : The pyrimidine and isoxazole motifs may inhibit ATP-binding pockets .

- Antimicrobial targets : Structural analogs show efficacy against bacterial enzymes (e.g., DNA gyrase) .

- Cancer pathways : Pyrrolidine-linked heterocycles often modulate apoptosis or cell cycle regulators .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Reaction conditions : Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 2 h) while maintaining >80% yield .

- Catalysts : Palladium-based catalysts improve coupling efficiency between pyrimidine and pyrrolidine intermediates .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Metabolite profiling : Use HPLC-MS to identify degradation products that may skew activity results .

- Dose-response curves : Compare EC values across studies to assess potency thresholds .

Q. What computational strategies predict binding modes and selectivity?

- Molecular docking : AutoDock or Schrödinger Suite models interactions with kinases (e.g., EGFR, VEGFR2) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates .

- QSAR models : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with inhibitory activity .

Q. How do structural modifications impact potency and selectivity?

- Pyrimidine substituents : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance kinase inhibition by 2-fold compared to methoxy groups .

- Pyrrolidine vs. piperidine : Pyrrolidine’s constrained conformation improves target engagement in sterically demanding binding sites .

- Isoxazole modifications : Cyclopropyl groups reduce metabolic degradation compared to methyl analogs, increasing plasma half-life .

Q. Why might in vitro activity fail to translate to in vivo efficacy?

- Pharmacokinetics : Poor solubility (logP >3) limits bioavailability; prodrug strategies (e.g., esterification) improve absorption .

- Metabolic instability : Cytochrome P450 screening identifies vulnerable sites (e.g., pyrrolidine N-oxide formation) .

- Off-target effects : Proteome-wide affinity profiling (e.g., CETSA) clarifies selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.